molecular formula C14H19F2N3O5 B14185419 2'-Deoxy-2',2'-difluoro-N-pentanoylcytidine CAS No. 849139-17-9

2'-Deoxy-2',2'-difluoro-N-pentanoylcytidine

Cat. No.: B14185419
CAS No.: 849139-17-9
M. Wt: 347.31 g/mol
InChI Key: JPFFCJZGDHCPCR-GGZOMVNGSA-N
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Description

2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine is a synthetic nucleoside analog that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by the presence of two fluorine atoms at the 2’ position of the deoxyribose sugar and a pentanoyl group attached to the cytidine base.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Fluorination: Introduction of fluorine atoms at the 2’ position of the deoxyribose sugar.

    Nucleoside Formation: Coupling of the fluorinated sugar with a cytidine base.

    Pentanoic Acid Derivatization: Attachment of the pentanoyl group to the cytidine base.

The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity. For example, the fluorination step may require the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled temperature conditions.

Industrial Production Methods

Industrial production of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA and RNA analogs.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The presence of fluorine atoms enhances its stability and resistance to enzymatic degradation. This compound may inhibit DNA polymerases and ribonucleotide reductase, leading to the disruption of DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’,2’-difluoro-5-halouridines: These compounds have similar fluorination patterns but differ in the halogen substituents.

    Gemcitabine: A well-known anticancer drug with a similar fluorinated sugar moiety.

    2’-Deoxy-2’,2’-difluoro-β-D-ribofuranosyl Pyrimidine Nucleosides: These nucleosides share the difluoro modification but differ in the base structure.

Uniqueness

2’-Deoxy-2’,2’-difluoro-N-pentanoylcytidine is unique due to the presence of the pentanoyl group, which may enhance its lipophilicity and cellular uptake. This structural modification can potentially improve its pharmacokinetic properties and therapeutic efficacy compared to other similar compounds.

Properties

CAS No.

849139-17-9

Molecular Formula

C14H19F2N3O5

Molecular Weight

347.31 g/mol

IUPAC Name

N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentanamide

InChI

InChI=1S/C14H19F2N3O5/c1-2-3-4-10(21)17-9-5-6-19(13(23)18-9)12-14(15,16)11(22)8(7-20)24-12/h5-6,8,11-12,20,22H,2-4,7H2,1H3,(H,17,18,21,23)/t8-,11-,12-/m1/s1

InChI Key

JPFFCJZGDHCPCR-GGZOMVNGSA-N

Isomeric SMILES

CCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

CCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

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